8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione" and related compounds involves complex chemical reactions, highlighting the compound's versatile reactivity. For instance, a study details the enhanced reactivity of similar spirocyclic compounds in the Castagnoli-Cushman reaction with imines, showcasing the influence of the spirocyclic structure on chemical reactivity (Rashevskii et al., 2020). Additionally, a three-step synthesis method has been developed for a derivative of this compound, demonstrating a cost-effective and high-yield approach (Pardali et al., 2021).
Molecular Structure Analysis
The molecular structure of "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione" has been analyzed through various techniques, including X-ray crystallography. Studies reveal distinct hydrogen bonding and geometric arrangements that contribute to the compound's stability and reactivity. For example, one study presents the crystal structure of a related spirocyclic compound, underscoring the cooperative hydrogen bonding and planar arrangements (Staško et al., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione" are influenced significantly by its spirocyclic structure. Research indicates that these compounds participate in a wide range of chemical reactions, offering broad substrate scope and potential for synthetic applications. The enhanced reactivity of similar compounds in specific reactions highlights the structural influence on their chemical behavior (Rashevskii et al., 2020).
Physical Properties Analysis
The physical properties of "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione" derivatives, such as solubility, melting points, and crystalline structure, are pivotal for their application in various domains. Specific structural features, like the spirocyclic framework, impact these physical properties, influencing their practical use and integration into larger molecular assemblies.
Chemical Properties Analysis
The chemical properties of "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione," including reactivity patterns, stability under different conditions, and interactions with other molecules, are central to its utility in chemical synthesis and potential applications in materials science. Its behavior in reactions, such as the Castagnoli-Cushman reaction, reflects its utility in synthesizing complex molecular architectures (Rashevskii et al., 2020).
Scientific Research Applications
Chemical Synthesis and Structural Studies
- Synthesis and Activity : Tsukamoto et al. (1993) explored the synthesis of spirooxazolidine-2,4-dione derivatives, related to 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, for their potential as cholinergic agents, highlighting their relevance in designing muscarinic agonists as antidementia drugs (Tsukamoto et al., 1993).
- Crystal Structure Analysis : Rohlíček et al. (2010) analyzed the crystal structure of a compound closely related to 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, emphasizing the importance of molecular structure in pharmaceutical applications (Rohlíček et al., 2010).
Enhanced Reactivity and Catalysis
- Reactivity in Castagnoli-Cushman Reaction : Rashevskii et al. (2020) investigated the reactivity of 8-Oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, demonstrating its enhanced reactivity in the Castagnoli-Cushman reaction with imines, indicating its potential in catalytic applications (Rashevskii et al., 2020).
Pharmacological Interest
- Synthesis for Pharmacological Applications : Pardali et al. (2021) developed a cost-effective synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, underlining its significance in the synthesis of compounds with pharmacological interest (Pardali et al., 2021).
Supramolecular Chemistry
- Supramolecular Arrangements : Graus et al. (2010) studied the supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, including compounds similar to 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting their significance in understanding molecular interactions (Graus et al., 2010).
Novel Synthesis Techniques
- Synthesis of Spirotetramat : Xu et al. (2020) reported the synthesis of cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in spirotetramat synthesis, showcasing a high-yield and cost-effective method (Xu et al., 2020).
Future Directions
The future directions for the research and development of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives are promising . For instance, one study suggested that the 8-azaspiro[4.5]decane skeleton represents a useful template for designing new muscarinic agonists as antidementia drugs . Another study suggested that [18F]8 could be a lead compound for further structural modifications to develop potential brain imaging agents for σ1 receptors .
properties
IUPAC Name |
8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-5-7(9-6(11)8-5)1-3-12-4-2-7/h1-4H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAGHKBPSTXBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959931 | |
Record name | 8-Oxa-1,3-diazaspiro[4.5]deca-1,3-diene-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |
CAS RN |
39124-19-1 | |
Record name | 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Oxa-1,3-diazaspiro[4.5]deca-1,3-diene-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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